3,5-Diiodo-1H-indazole

Vue d'ensemble

Description

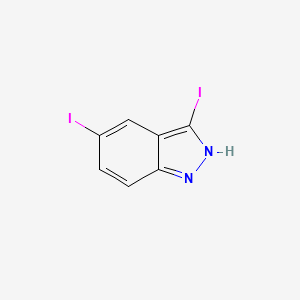

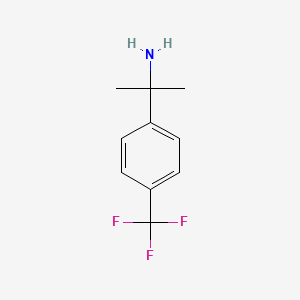

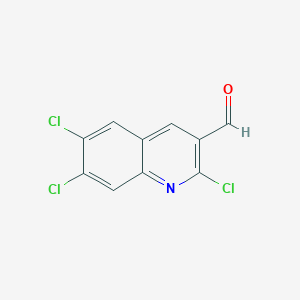

“3,5-Diiodo-1H-indazole” is a chemical compound with the molecular formula C7H4I2N2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The specific molecular structure of “this compound” would require further investigation.

Applications De Recherche Scientifique

Synthesis and Structural Applications

- Pseudo-Cross-Conjugated Mesomeric Betaines : Indazole derivatives, such as 3,5-Diiodo-1H-indazole, have been utilized in the study of pseudo-cross-conjugated mesomeric betaines (PCCMB). These betaines, derived from indazole alkaloids, are of interest due to their ability to undergo decarboxylation, forming N-heterocyclic carbenes which can be trapped with iso(thio)cyanates to form amidates. This process is significant for the understanding of mesomeric betaine chemistry and their potential applications in synthetic chemistry (Schmidt et al., 2006).

Medicinal Chemistry

Cytotoxicity Studies : this compound and its derivatives have been the subject of preliminary cytotoxicity studies. These studies focus on the potential anticancer properties of such compounds, particularly in relation to their inhibitory activity against cancer cell growth. Specific derivatives have shown promise in inhibiting the growth of lung and cervical cancer cells, offering a scaffold for novel anticancer agents (Kornicka et al., 2017).

Neurological Disorder Treatment : Research on indazole derivatives emphasizes their potential in treating neurological disorders such as Parkinson's and Alzheimer's diseases. These compounds can inhibit various signaling pathways and neurotransmitter generations, highlighting the importance of this compound in the development of neurological disease treatments (Pal & Sahu, 2022).

Monoamine Oxidase Inhibitors : Indazole derivatives are identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). This is particularly relevant in the context of developing treatments for neurological and psychiatric disorders, where MAO-B inhibitors play a crucial role (Tzvetkov et al., 2014).

Material Science

- Corrosion Inhibition : Indazole derivatives have been investigated for their role in the corrosion inhibition of metals like copper. This research is crucial in understanding how these compounds can be used to protect metals from corrosion, thereby extending their usability in various industrial applications (Qiang et al., 2018).

Agricultural Applications

- Impact on Plant Growth : Studies have shown that certain indazole derivatives can affect plant growth, acting as growth inhibitors. This property is significant in the field of agriculture, particularly in the context of controlling unwanted vegetation or understanding the biochemical pathways influencing plant growth (Chattha et al., 2012)

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that indazole derivatives have a wide variety of medicinal applications . For instance, the 1H-indazole-3-amine structure is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Indazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Analyse Biochimique

Biochemical Properties

3,5-Diiodo-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine kinases, where this compound acts as an inhibitor. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. Additionally, this compound has been shown to interact with hydrophobic pockets within proteins, promoting strong donor and acceptor hydrogen bonding . These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. This inhibition is often accompanied by changes in gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can induce conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery . These molecular interactions underpin the compound’s ability to regulate various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. Long-term studies in vitro have demonstrated that this compound can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a threshold beyond which the toxicity becomes pronounced. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell. These interactions highlight the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound can be directed to mitochondria, influencing mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

3,5-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWVPJHNPTVUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625161 | |

| Record name | 3,5-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351456-48-9 | |

| Record name | 3,5-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)